molecular formula C13H12N2O4S B352413 N-{4-[(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]phenyl}acetamide CAS No. 876721-96-9

N-{4-[(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]phenyl}acetamide

Cat. No. B352413
CAS RN: 876721-96-9
M. Wt: 292.31g/mol
InChI Key: OBJNOENMVIYVCH-UHFFFAOYSA-N
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Description

“N-{4-[(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]phenyl}acetamide” is a compound with the molecular formula C13H12N2O4S . It is a derivative of thiazolidine-2,4-diones, a well-known class of biologically active compounds . Some derivatives of this compound have exhibited both antioxidant and anti-inflammatory activities .


Synthesis Analysis

A series of novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and N-(1,3-benzothiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide derivatives are synthesized and evaluated for their anti-inflammatory and antioxidant activity .


Molecular Structure Analysis

The molecular structure of “N-{4-[(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]phenyl}acetamide” consists of a five-membered saturated thiazolidine ring with sulfur at 1 and nitrogen at 3, along with two carbonyl functional groups at the 2 and 4 positions .


Chemical Reactions Analysis

The compound is part of a series of novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and N-(1,3-benzothiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide derivatives that are synthesized and evaluated for their anti-inflammatory and antioxidant activity .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C13H12N2O4S, an average mass of 292.310 Da, and a monoisotopic mass of 292.051788 Da .

Mechanism of Action

Target of Action

Thiazolidinedione derivatives, which share a similar core structure, are known to exhibit a wide range of biological activities, including anticancer, antibacterial, antifungal, antiviral, anticonvulsant, and anti-inflammatory effects . The specific targets can vary depending on the exact structure and functional groups of the compound.

Mode of Action

Thiazolidinedione derivatives are known to interact with various cellular targets, leading to changes in cellular function . The specific interactions and resulting changes would depend on the exact structure and functional groups of the compound.

Biochemical Pathways

Thiazolidinedione derivatives are known to interact with various biochemical pathways, leading to a wide range of downstream effects . The specific pathways and effects would depend on the exact structure and functional groups of the compound.

Pharmacokinetics

The lipophilicity of a compound can influence its pharmacokinetic properties, including cell permeability . The specific ADME properties and their impact on bioavailability would depend on the exact structure and functional groups of the compound.

Result of Action

Thiazolidinedione derivatives are known to have a wide range of effects, including antimicrobial and cytotoxic activities . The specific effects would depend on the exact structure and functional groups of the compound.

properties

IUPAC Name

N-[4-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4S/c1-8(16)14-10-4-2-9(3-5-10)11(17)6-15-12(18)7-20-13(15)19/h2-5H,6-7H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBJNOENMVIYVCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)CN2C(=O)CSC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641510
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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